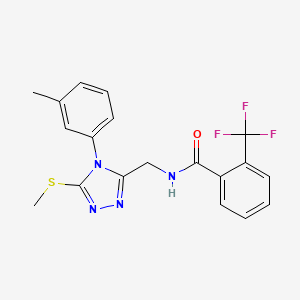

N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Descripción

N-((5-(Methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a triazole-based benzamide derivative characterized by:

- A 1,2,4-triazole core substituted with a methylthio (-SMe) group at position 5 and an m-tolyl (3-methylphenyl) group at position 4.

- A methylene-linked 2-(trifluoromethyl)benzamide moiety at position 3.

Propiedades

IUPAC Name |

N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4OS/c1-12-6-5-7-13(10-12)26-16(24-25-18(26)28-2)11-23-17(27)14-8-3-4-9-15(14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGBAJPZPUJTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SC)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methylthio and m-Tolyl Groups: These groups can be introduced via nucleophilic substitution reactions.

Attachment of the Trifluoromethylbenzamide Moiety: This step often involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated or alkylated derivatives.

Chemistry:

Catalysis: Used as a ligand in metal-catalyzed reactions.

Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

Biology and Medicine:

Antimicrobial Agents: Potential use in developing new antibiotics.

Anticancer Research: Investigated for its ability to inhibit specific cancer cell lines.

Industry:

Agriculture: Potential use as a pesticide or herbicide.

Pharmaceuticals: Intermediate in the synthesis of various drugs.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogs are compared below based on substituents, core heterocycles, and functional groups:

Key Observations :

- Core Heterocycles : The target compound’s 1,2,4-triazole core offers distinct electronic and steric properties compared to thiadiazoles or thiazoles . Triazoles generally exhibit stronger hydrogen-bonding capacity than sulfur-only heterocycles.

- Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing (EW) effects compared to acetyl or fluoro substituents. Methylthio at position 5 increases lipophilicity relative to nitro or amino groups . m-Tolyl provides steric bulk and moderate EW effects compared to phenyl or pyridinyl .

Key Observations :

Spectral and Physicochemical Properties

Infrared (IR) Data :

1H-NMR Trends :

Actividad Biológica

N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound generally involves the formation of a triazole ring through cyclization reactions with hydrazine derivatives and appropriate aldehydes or ketones. The methylthio group is introduced via nucleophilic substitution reactions using methylthiol or dimethyl disulfide.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, compounds similar to the target compound have shown remarkable selectivity against strains like Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL . The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Activity

The antiproliferative effects of triazole derivatives have been evaluated against various cancer cell lines, including breast, colon, and lung cancers. One study highlighted that a related triazole compound exhibited high antiproliferative activity with IC50 values in the range of 2.38–3.77 µM against cervical and bladder cancer cell lines . The lack of inhibitory activity against bovine dihydrofolate reductase (DHFR) suggests that the anticancer mechanisms may involve alternative pathways.

The mechanisms through which N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in crucial biochemical pathways.

- Induction of Apoptosis : Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells by activating signaling pathways associated with programmed cell death .

Case Studies

Several studies have documented the biological activities of similar triazole compounds:

- Antibacterial Efficacy : A study reported that a series of triazole derivatives showed broad-spectrum antibacterial activity against multiple strains, outperforming standard antibiotics in some cases .

- Anticancer Properties : In vitro studies demonstrated that certain triazole derivatives could inhibit the growth of various cancer cell lines effectively. For example, a derivative showed IC50 values comparable to those of established chemotherapeutics like cisplatin .

- Mechanistic Insights : Research indicates that these compounds may interact with DNA-gyrase complexes, leading to reduced binding energy and enhanced antibacterial effects .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of bacteria and fungi. Research has shown that triazole derivatives, including this compound, can inhibit the growth of various pathogens.

Case Studies and Findings

- A study highlighted the antibacterial activity of triazole derivatives against strains such as Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations (as low as 6.25 μg/mL) .

- The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis, leading to cell death .

Table: Antibacterial Efficacy

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Klebsiella pneumoniae | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

| Escherichia coli | 6.25 |

Antifungal Properties

In addition to its antibacterial effects, this compound has also shown antifungal activity. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit essential metabolic pathways.

Research Insights

- The compound demonstrated significant antifungal activity against various fungal strains, which could be attributed to its structural features that enhance interaction with fungal enzymes .

Anticancer Potential

The anticancer properties of N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide have been explored in several studies.

Case Studies

- In vitro studies have reported cytotoxic effects against human cancer cell lines, with varying degrees of potency depending on the structural modifications made to the triazole core .

Synthesis and Structural Modifications

The synthesis of N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step reactions that can be optimized for yield and efficiency.

Synthetic Routes

- Formation of Triazole Ring : This is achieved through the reaction of hydrazine derivatives with suitable nitriles or esters.

- Coupling Reactions : The benzamide moiety can be introduced through nucleophilic substitution reactions involving halomethyl derivatives.

- Optimization Techniques : Industrial production may utilize continuous flow reactors and high-throughput screening for optimal reaction conditions .

Comparison Table

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide | High | Moderate |

| 3-Acetoxy-N-(phenyl)benzamide | Moderate | Low |

| 4-Chloro-benzamides | Variable | High |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide?

- Methodological Answer : Key steps include:

- Intramolecular cyclization : Use anhydrous acetonitrile as a solvent under reflux (80°C) for 4–6 hours to cyclize thiosemicarbazides into 1,2,4-triazole cores, as demonstrated in analogous syntheses .

- Mannich base formation : Introduce substituents via reactions with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the triazole ring .

- Purification : Recrystallization from ethanol-DMF mixtures enhances purity, as impurities often arise from incomplete cyclization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR spectroscopy : Identify characteristic bands for thioamide (C=S, ~1250 cm⁻¹) and benzamide (C=O, ~1680 cm⁻¹) groups to confirm functional groups .

- ¹H/¹³C NMR : Analyze substituent environments (e.g., trifluoromethyl protons at δ ~7.5 ppm; m-tolyl methyl at δ ~2.3 ppm) and use DEPT-135 to distinguish CH₂/CH₃ groups .

- Elemental analysis : Ensure ≤0.3% deviation from theoretical C/H/N/S values to validate purity .

Q. How do solvent choices affect the tautomeric equilibrium of the 1,2,4-triazole core?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the thione tautomer (C=S), while nonpolar solvents (e.g., toluene) favor thiol tautomers. Monitor via UV-Vis spectroscopy (λmax shifts ~10–15 nm) and compare with DFT-calculated tautomer energies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs replacing the m-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antibacterial/antifungal activity via MIC assays .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., PFOR in anaerobic organisms) and validate via enzymatic inhibition assays .

- Toxicity profiling : Compare LD₅₀ values in zebrafish models with structurally similar triazoles to identify toxicity trends linked to methylthio or trifluoromethyl groups .

Q. What experimental approaches resolve contradictions in reported bioactivity data for 1,2,4-triazole derivatives?

- Methodological Answer :

- Crystallographic analysis : Resolve tautomeric ambiguities (e.g., thione vs. thiol) via single-crystal X-ray diffraction to correlate solid-state structure with solution-phase activity .

- Hydrogen bonding studies : Use temperature-dependent NMR to identify intermolecular interactions (e.g., N–H···N bonds) that may stabilize inactive conformers .

- Meta-analysis : Reconcile divergent MIC values by standardizing assay conditions (e.g., pH, inoculum size) across studies, as minor variations disproportionately affect triazole derivatives .

Q. How can computational methods predict the metabolic stability of the trifluoromethyl group in vivo?

- Methodological Answer :

- DFT calculations : Model the C–F bond dissociation energy (BDE) to assess resistance to hepatic CYP450-mediated oxidation. Compare with experimental half-life data from microsomal stability assays .

- ADMET prediction : Use tools like SwissADME to estimate logP (~3.5) and permeability-glycoprotein (P-gp) substrate likelihood, which are critical for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.